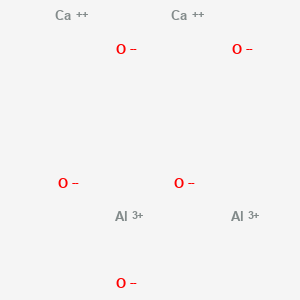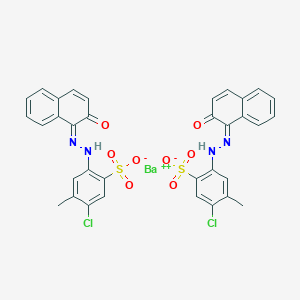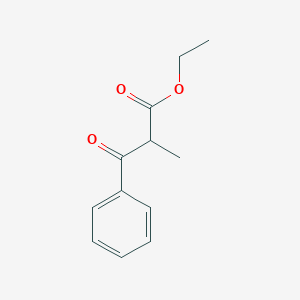
Dinatrium-4-(Octadecylamino)-4-oxo-2-sulfonatobutyrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate is a chemical compound with the molecular formula C22H40Na2O7S. It is known for its surfactant properties and is commonly used in various industrial applications. The compound is characterized by its long hydrophobic tail and hydrophilic head, making it effective in reducing surface tension and stabilizing emulsions.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and reduce surface tension.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate typically involves the reaction of octadecylamine with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Reaction with Maleic Anhydride: Octadecylamine is reacted with maleic anhydride in an organic solvent such as toluene at elevated temperatures (around 100-120°C) to form N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonate group.
Wirkmechanismus
The mechanism of action of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, forming micelles. This property is crucial in applications such as emulsification, where it stabilizes mixtures of oil and water. The molecular targets include hydrophobic surfaces and interfaces, where the compound’s long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances.
Vergleich Mit ähnlichen Verbindungen
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate can be compared with other surfactants such as:
Disodium phosphate: Another disodium salt with surfactant properties but different chemical structure and applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with surfactant properties, used in different applications such as metal ion chelation.
Disodium hydrogen phosphate: Similar in being a disodium salt but used primarily as a buffering agent rather than a surfactant.
The uniqueness of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate lies in its specific structure, which provides both hydrophobic and hydrophilic properties, making it highly effective in stabilizing emulsions and reducing surface tension.
Eigenschaften
CAS-Nummer |
14481-60-8 |
|---|---|
Molekularformel |
C22H43NNaO6S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29); |
InChI-Schlüssel |
CKNPIFIMJLYYAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
52871-18-8 14481-60-8 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)









